molecular formula C18H18N2O4 B2658660 1-ethyl-N-(furan-2-ylmethyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide CAS No. 1010880-44-0

1-ethyl-N-(furan-2-ylmethyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No. B2658660
M. Wt: 326.352
InChI Key: XGCUTZJRQJSUFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-N-(furan-2-ylmethyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide, also known as EFMC, is a synthetic compound that belongs to the quinoline carboxamide family. This compound has gained significant attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Chemical Synthesis and Reactivity

Research has explored the synthesis and reactivity of compounds structurally related to 1-ethyl-N-(furan-2-ylmethyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide. For example, Shemchuk et al. (2010) investigated the hydrolytic opening of the quinazoline ring in similar derivatives, revealing insights into their chemical behavior under various conditions (Shemchuk et al., 2010). Additionally, the study of regioselectivity in the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide by Batalha et al. (2019) highlights the synthetic versatility and potential modifications to enhance the biological activities of these compounds (Batalha et al., 2019).

Biological Activities and Therapeutic Potential

Several studies have synthesized derivatives of quinoline and investigated their biological activities, indicating potential therapeutic applications. Bonilla-Castañeda et al. (2022) synthesized a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, demonstrating its relevance as a therapeutic agent with potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda et al., 2022). Similarly, Gaber et al. (2021) produced new quinoline-3-carboxylic acid derivatives and evaluated their anticancer effects against the breast cancer MCF-7 cell line, showcasing significant activity compared to the reference compound (Gaber et al., 2021).

Enzyme Inhibition and Antioxidant Activity

Dige et al. (2019) synthesized new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives, which were found to be potent inhibitors of the tyrosinase enzyme, suggesting potential applications in treating conditions related to melanin overproduction, such as hyperpigmentation. The compounds also exhibited significant DPPH free radical scavenging ability, indicating antioxidant properties (Dige et al., 2019).

properties

IUPAC Name

1-ethyl-N-(furan-2-ylmethyl)-6-methoxy-4-oxoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-3-20-11-15(18(22)19-10-13-5-4-8-24-13)17(21)14-9-12(23-2)6-7-16(14)20/h4-9,11H,3,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCUTZJRQJSUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-(furan-2-ylmethyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.